2-amino-2-(2-methylphenyl)acetic Acid

Description

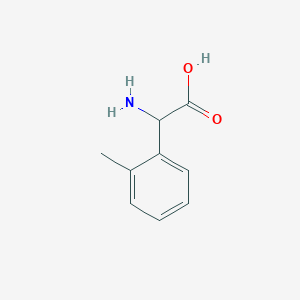

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYIRERUSAMCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378234 | |

| Record name | amino(2-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129592-98-9 | |

| Record name | amino(2-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(2-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 2 Amino 2 2 Methylphenyl Acetic Acid and Its Analogs

Chemo-Selective Synthesis Routes

Chemo-selective synthesis focuses on the preferential reaction of one functional group in the presence of others. For a molecule like 2-amino-2-(2-methylphenyl)acetic acid, this involves the strategic introduction of the amino and carboxylic acid functionalities while avoiding unwanted side reactions.

Amination and Hydrolysis Strategies of Nitrile Precursors

A common and well-established route to α-amino acids is through the synthesis and subsequent hydrolysis of α-aminonitrile precursors. This pathway is exemplified by the Strecker synthesis. wikipedia.orgnih.gov

The Strecker synthesis is a three-component reaction involving an aldehyde (2-methylbenzaldehyde), ammonia (B1221849), and a cyanide source (such as sodium cyanide). wikipedia.orgnih.gov The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form 2-amino-2-(2-methylphenyl)acetonitrile (B3427054). wikipedia.orgmasterorganicchemistry.com

Reaction Scheme: Strecker Synthesis of 2-amino-2-(2-methylphenyl)acetonitrile

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 2-Methylbenzaldehyde | Ammonia (NH₃) | Sodium Cyanide (NaCN) | 2-amino-2-(2-methylphenyl)acetonitrile |

The subsequent step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. masterorganicchemistry.com Acid hydrolysis, typically with strong acids like hydrochloric acid, protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. masterorganicchemistry.com Basic hydrolysis involves the attack of a hydroxide (B78521) ion on the nitrile carbon. harvard.edu However, the hydrolysis of α-aminonitriles can sometimes be challenging. For instance, attempts to directly hydrolyze 2-aminoadamantane-2-carbonitrile (B14904040) with mineral acids or alkali were unsuccessful, necessitating a derivatization approach to facilitate the hydrolysis. researchgate.net A similar strategy might be required for the efficient conversion of 2-amino-2-(2-methylphenyl)acetonitrile to the desired amino acid.

Catalytic Hydrogenation Approaches in Alpha-Amino Acid Synthesis

Catalytic hydrogenation is a powerful tool in organic synthesis, often employed for the reduction of various functional groups. In the context of α-amino acid synthesis, it is particularly useful for the reduction of C=C and C=N bonds in precursors. A relevant approach for synthesizing compounds like this compound is the hydrogenation of enamides.

Enamides can be synthesized from the corresponding ketones and amides. For the synthesis of a precursor to this compound, one could envision an enamide derived from a suitable β-ketoester. The catalytic hydrogenation of this enamide would then yield the saturated N-acyl amino acid ester, which can be subsequently hydrolyzed to the target amino acid. Various transition metal catalysts, including those based on rhodium, ruthenium, and cobalt, have been shown to be effective for the hydrogenation of enamides. nih.govrsc.org

General Scheme: Catalytic Hydrogenation of an Enamide Precursor

| Starting Material | Reagent | Catalyst | Intermediate Product |

| N-acyl-α,β-didehydro-2-amino-2-(2-methylphenyl)acetic acid ester | Hydrogen (H₂) | Metal Catalyst (e.g., Rh, Co) | N-acyl-2-amino-2-(2-methylphenyl)acetic acid ester |

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For example, cobalt-catalyzed hydrogenation of enamides has been shown to be highly efficient, particularly in protic solvents like methanol (B129727). nih.govprinceton.edu The catalyst's performance is influenced by the choice of phosphine (B1218219) ligands. nih.gov

Multi-Component Reaction Design for Phenylglycine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. mdpi.comrsc.org This approach is atom-economical and can rapidly generate molecular complexity. The aforementioned Strecker synthesis is a classical example of a three-component reaction used for α-amino acid synthesis. nih.gov

Other MCRs, such as the Ugi and Petasis reactions, are also valuable for the synthesis of α-amino acids and their derivatives. The Ugi four-component reaction (Ugi-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction can be adapted to synthesize N-acyl amino acid amides, which can then be hydrolyzed to the desired amino acids.

Illustrative Ugi Reaction for a Phenylglycine Scaffold

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type |

| 2-Methylbenzaldehyde | Ammonia | A Carboxylic Acid | An Isocyanide | N-acyl-2-amino-2-(2-methylphenyl)acetamide derivative |

The Petasis reaction, or borono-Mannich reaction, is a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.gov By using glyoxylic acid as the carbonyl component, this reaction can be used to synthesize α-amino acids.

These MCRs offer a convergent and efficient means to access a wide variety of phenylglycine scaffolds by simply varying the starting components.

Stereoselective and Asymmetric Synthesis of Enantiomers

Many applications of α-amino acids, particularly in pharmaceuticals, require enantiomerically pure forms. Therefore, methods for the stereoselective and asymmetric synthesis of this compound are of paramount importance.

Enzymatic Resolution Techniques for Chiral Separation

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method relies on the high stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. A common approach for the resolution of racemic amino acids is the use of acylases. harvard.edugoogle.com

In this process, the racemic amino acid is first N-acylated. The resulting mixture of N-acyl-D- and N-acyl-L-amino acids is then treated with an acylase, such as Acylase I from porcine kidney or Aspergillus species. harvard.edu The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, yielding the free L-amino acid, while the N-acyl-D-amino acid remains unchanged. harvard.edugoogle.com The free L-amino acid and the unreacted N-acyl-D-amino acid can then be separated based on their different physical and chemical properties. The N-acyl-D-amino acid can be subsequently hydrolyzed to the D-amino acid.

Enzymatic Resolution of N-acetyl-2-amino-2-(2-methylphenyl)acetic acid

| Substrate | Enzyme | Product 1 | Product 2 | Separation Method |

| Racemic N-acetyl-2-amino-2-(2-methylphenyl)acetic acid | Acylase I | (L)-2-amino-2-(2-methylphenyl)acetic acid | (D)-N-acetyl-2-amino-2-(2-methylphenyl)acetic acid | Extraction/Crystallization |

Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols and esters, which can be precursors to chiral amino acids. researchgate.netmdpi.com For example, a racemic alcohol precursor could be selectively acylated by a lipase, and the resulting ester and unreacted alcohol, now enantiomerically enriched, can be separated and converted to the respective enantiomers of the target amino acid.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is one of the most efficient methods for the synthesis of enantiomerically pure compounds. This technique involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to hydrogenate a prochiral substrate, leading to the preferential formation of one enantiomer.

For the synthesis of chiral α-amino acids, a common strategy is the asymmetric hydrogenation of prochiral enamides or α-enamido esters. rsc.orgprinceton.edu The substrate, which can be synthesized from a ketone precursor, is hydrogenated in the presence of a chiral catalyst, such as a rhodium or cobalt complex with a chiral bisphosphine ligand (e.g., Ph-BPE). princeton.edu

Typical Asymmetric Hydrogenation for Enantioselective Synthesis

| Substrate | Catalyst System | Product Enantiomer | Enantiomeric Excess (ee) |

| (Z)-N-acetyl-α,β-didehydro-2-amino-2-(2-methylphenyl)acetic acid methyl ester | [Rh((R,R)-Et-DuPhos)(COD)]BF₄ | (S)-N-acetyl-2-amino-2-(2-methylphenyl)acetic acid methyl ester | >95% (Typical) |

| (Z)-N-acetyl-α,β-didehydro-2-amino-2-(2-methylphenyl)acetic acid methyl ester | CoCl₂ / (R,R)-Ph-BPE / Zn | (S)-N-acetyl-2-amino-2-(2-methylphenyl)acetic acid methyl ester | High (Reported for similar substrates) princeton.edu |

The high efficiency and enantioselectivity of these catalytic systems make asymmetric hydrogenation a highly attractive method for the large-scale production of enantiomerically pure this compound. The choice of ligand is critical in determining the stereochemical outcome of the reaction.

Application of Chiral Auxiliaries in Stereocontrol

Chiral auxiliaries are instrumental in asymmetric synthesis, temporarily inducing chirality in a prochiral substrate to direct the formation of a specific stereoisomer. wikipedia.org In the synthesis of α-amino acids, including aryl-substituted glycines, chiral auxiliaries are covalently attached to a glycine (B1666218) template, facilitating diastereoselective reactions. researchgate.net

One of the most effective strategies involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. researchgate.netcas.cn This methodology has been successfully applied to the synthesis of a wide array of tailor-made amino acids. nih.gov The chiral ligand, often derived from proline, creates a rigid and sterically defined environment around the nickel center, which in turn controls the facial selectivity of electrophilic attack on the glycine enolate.

For the synthesis of this compound, a chiral Ni(II) complex of the Schiff base of glycine can be alkylated with 2-methylbenzyl halide. The inherent chirality of the ligand directs the approach of the electrophile, leading to the preferential formation of one diastereomer. The diastereomeric ratio is highly dependent on the structure of the chiral auxiliary, the solvent, and the reaction conditions. After the alkylation step, the chiral auxiliary is cleaved, typically under acidic conditions, to yield the desired enantiomerically enriched amino acid. nih.gov

While specific data for the diastereoselective alkylation leading to this compound is not extensively documented in readily available literature, analogous syntheses of other α-aryl glycines have demonstrated high levels of stereocontrol. For instance, the alkylation of chiral glycine derivatives using different electrophiles has yielded diastereomeric excesses ranging from 69% to 86%. wikipedia.org The asymmetric synthesis of various arylglycines has been achieved with enantiomeric excesses ranging from 82% to 94% using an oxazinone chiral auxiliary. mountainscholar.org

| Chiral Auxiliary System | Electrophile | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Axially Chiral BINOL | Various Alkyl Halides | 69-86% de | wikipedia.org |

| Oxazinone Auxiliary | Aryl Cuprates/Friedel-Crafts | 82-94% ee | mountainscholar.org |

| (R)-Phenylglycine Amide | Pivaldehyde (Strecker reaction) | >99% dr | nih.gov |

| Evans Oxazolidinone | Benzyl (B1604629) Bromide | >99% de | york.ac.uk |

Stereochemical Transformations and Configuration Control (e.g., Z/E Isomerization)

The stereochemical outcome of the synthesis of this compound can also be influenced by the stereochemistry of precursor molecules, such as imines in the context of the Strecker synthesis. wikipedia.orgmasterorganicchemistry.com The Z/E configuration of an imine can dictate the facial selectivity of nucleophilic attack.

In the asymmetric Strecker synthesis, a chiral amine or a chiral catalyst can be used to control the addition of cyanide to an imine derived from 2-methylbenzaldehyde. nih.govnih.gov The stereochemistry of the resulting α-aminonitrile, and subsequently the final amino acid, is dependent on the preferred transition state geometry, which is influenced by the E or Z isomer of the imine. Control over the imine geometry can be achieved through careful selection of the reaction conditions for its formation, including the choice of solvent and the presence of dehydrating agents. While specific studies on the Z/E isomerization of imine precursors for this compound are not prominent, the principles of stereochemical control in analogous systems are well-established.

Mechanistic Investigations of Synthetic Pathways

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes to achieve high yields and stereoselectivity.

Elucidation of Reaction Mechanisms and Transition States

The stereoselectivity in chiral auxiliary-mediated syntheses is rationalized by the formation of rigid, chelated transition states. wikipedia.org In the case of Ni(II) Schiff base complexes, the planar nature of the complex and the steric bulk of the chiral ligand effectively shield one face of the glycine enolate. researchgate.net Computational studies on similar systems have provided insights into the geometry of these transition states and the non-covalent interactions that govern diastereoselectivity.

For nickel-catalyzed enantioconvergent cross-couplings, which represent another powerful method for α-amino acid synthesis, mechanistic investigations suggest the involvement of radical intermediates. nih.gov The chiral nickel catalyst is believed to control the stereochemistry at the radical capture step.

Role of Catalysis in Yield and Selectivity

Phase-transfer catalysis using chiral catalysts derived from cinchona alkaloids is another important strategy for the asymmetric alkylation of glycine derivatives. nih.govaustinpublishinggroup.com The catalyst forms a chiral ion pair with the enolate, guiding the approach of the electrophile to achieve high enantioselectivity.

Analysis of Competing Side Reactions

Several side reactions can compete with the desired synthetic pathway, leading to reduced yields and the formation of impurities. In the Strecker synthesis, for example, the hydrolysis of the starting aldehyde or the cyanide reagent can occur. masterorganicchemistry.com Furthermore, the formation of byproducts from the reaction of the amine with the aldehyde can also take place.

In alkylation reactions of chiral enolates, over-alkylation to form a dialkylated product is a potential side reaction. The reaction conditions, such as the stoichiometry of the reagents and the reaction time, must be carefully controlled to minimize this. Additionally, racemization of the newly formed stereocenter can occur under harsh reaction conditions, particularly during the removal of the chiral auxiliary. nih.gov For instance, the disassembly of Ni(II) complexes under certain acidic conditions can lead to the formation of methyl esters as byproducts and some degree of epimerization. nih.govmdpi.com Careful selection of the cleavage method is therefore crucial to preserve the enantiomeric purity of the final product.

Iii. Chemical Functionalization and Derivatization Studies

Derivatization at the Amino Moiety

The primary amino group in 2-amino-2-(2-methylphenyl)acetic acid is a key site for derivatization, acting as a nucleophile and being susceptible to oxidation.

The oxidation of primary amines, such as the one present in this compound, typically proceeds through a multi-step mechanism. While specific studies on this particular compound are not extensively detailed, the general mechanism for α-amino acid oxidation can be applied. The process is often initiated by reactive oxygen species or electrochemical methods. researchgate.netresearchgate.net

The initial step involves the removal of an electron from the nitrogen atom to form a radical cation. This is followed by deprotonation at the α-carbon, yielding a radical intermediate. Further oxidation of this radical leads to the formation of an iminium ion. This highly electrophilic iminium ion is susceptible to nucleophilic attack. In an aqueous environment, water acts as the nucleophile, attacking the iminium ion to form a carbinolamine intermediate. This intermediate is unstable and subsequently eliminates ammonia (B1221849) to yield the corresponding α-keto acid, 2-oxo-2-(2-methylphenyl)acetic acid. ethernet.edu.et

Table 1: Plausible Steps in the Oxidation of this compound

| Step | Reactant | Intermediate/Product | Description |

| 1 | This compound | Radical Cation | One-electron oxidation of the amino group. |

| 2 | Radical Cation | α-Carbon Radical | Deprotonation at the α-carbon. |

| 3 | α-Carbon Radical | Iminium Ion | Further oxidation of the radical species. |

| 4 | Iminium Ion + H₂O | Carbinolamine | Nucleophilic attack by water. |

| 5 | Carbinolamine | 2-oxo-2-(2-methylphenyl)acetic acid + NH₃ | Elimination of ammonia to form the final α-keto acid. |

This oxidative deamination is a fundamental transformation, converting the amino acid into its keto acid analogue, a valuable synthetic intermediate. ethernet.edu.etnih.gov

The amino group of this compound is nucleophilic and readily participates in substitution reactions with various electrophiles. Common transformations include N-alkylation and N-acylation, which are fundamental for synthesizing a wide array of derivatives.

N-Alkylation: This process involves the reaction of the amino group with alkyl halides or other alkylating agents. nih.govorganic-chemistry.org A modern and sustainable approach involves the direct N-alkylation of unprotected amino acids with alcohols, catalyzed by ruthenium or iron complexes. nih.gov This "borrowing hydrogen" strategy proceeds by the catalyst temporarily oxidizing the alcohol to an aldehyde, which then undergoes reductive amination with the amino acid, regenerating the catalyst and producing water as the sole byproduct. nih.gov This method allows for the synthesis of mono- or di-N-alkylated amino acids with high selectivity and retention of stereochemistry. nih.gov

N-Acylation: Acylation of the amino group is typically achieved using acyl chlorides, anhydrides, or activated esters. youtube.comgoogle.com For instance, reaction with an acyl chloride (R-COCl) in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding N-acyl derivative. This reaction is often referred to as the Schotten-Baumann reaction. fishersci.it Similarly, acetic anhydride (B1165640) can be used to introduce an acetyl group. These reactions are crucial in peptide synthesis and for modifying the properties of the parent amino acid.

Beyond simple alkylation and acylation, more complex N-substituted derivatives can be formed. A notable example is the reaction with 2-iminothiolane (B1205332), which introduces a thiol-containing moiety. The reaction proceeds via nucleophilic attack of the amino group on the iminothiolane ring, leading to an initial 4-mercaptobutyramidine (B48686) adduct. This adduct is often unstable and can undergo an intramolecular cyclization, eliminating ammonia to form a stable N-substituted 2-iminothiolane derivative.

This type of modification is valuable for introducing specific functionalities, such as thiols for conjugation or disulfide bond formation, which is a common strategy in the development of bioconjugates.

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group provides another handle for the chemical modification of this compound, enabling reactions such as reduction, esterification, and amide bond formation.

The carboxylic acid can be reduced to the corresponding primary alcohol, yielding 2-amino-2-(2-methylphenyl)ethanol. However, this reduction requires potent reducing agents, as carboxylic acids are less reactive than aldehydes or ketones. Standard reagents like lithium aluminum hydride (LiAlH₄) are effective but can be unselective.

A more recent and chemoselective method involves the use of a titanium(IV) chloride and ammonia borane (B79455) (TiCl₄/NH₃BH₃) system. This system has been shown to reduce N-protected amino acids, such as N-Boc-phenylglycine, to the corresponding amino alcohols in high yields. rsc.org The protection of the amino group (e.g., with a Boc or Cbz group) is often necessary to prevent side reactions and improve the efficiency of the reduction. rsc.orgnih.gov

Table 2: Reduction of N-Protected Phenylglycine to the Corresponding Amino Alcohol

| N-Protecting Group | Substrate | Product | Yield (%) | Reference |

| Boc | N-Boc-phenylglycine | N-Boc-2-amino-2-phenylethanol | 87-93 | rsc.org |

| Fmoc | N-Fmoc-phenylglycine | N-Fmoc-2-amino-2-phenylethanol | 74-77 | rsc.org |

Alternatively, the carboxylic acid can be partially reduced to an aldehyde. This is typically achieved in a two-step process where the acid is first activated, for example with N,N'-carbonyldiimidazole (CDI), and then reduced with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H). nih.govrsc.orgelsevierpure.com

Esterification: The conversion of the carboxylic acid to an ester is a common and important transformation. One of the most effective methods for esterifying amino acids is the Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. yakhak.org Anhydrous hydrogen chloride (HCl), often generated in situ from reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl), is frequently used. google.comnih.govechemi.comstackexchange.comgoogle.com The reaction with thionyl chloride in methanol, for example, is a standard procedure for preparing methyl esters of amino acids, which are isolated as their hydrochloride salts. google.comnih.govgoogle.com

Table 3: Representative Esterification Methods for Amino Acids

| Substrate | Reagents | Product | Yield | Reference |

| D-Phenylglycine | Methanol, Thionyl Chloride | D-Phenylglycine methyl ester hydrochloride | High | google.com |

| Various Amino Acids | Methanol, Trimethylchlorosilane | Corresponding methyl ester hydrochlorides | Good to Excellent | nih.gov |

Amide Bond Formation: The formation of an amide bond requires the activation of the carboxylic acid group to overcome the unfavorable acid-base reaction that occurs between a carboxylic acid and an amine. orgoreview.com This is commonly achieved using coupling reagents. Dicyclohexylcarbodiimide (DCC) is a classic reagent that activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. orgoreview.comajchem-a.comyoutube.commasterorganicchemistry.com This intermediate is then susceptible to nucleophilic attack by an amine (R'-NH₂) to form the desired amide, with dicyclohexylurea (DCU) as a byproduct. orgoreview.com This method is a cornerstone of peptide synthesis. britannica.com More modern coupling reagents, such as HATU, are also widely used and often provide higher yields and fewer side reactions. fishersci.it

Functionalization of the O-Tolyl Phenyl Ring

The aromatic character of the o-tolyl phenyl ring in this compound makes it a target for various functionalization reactions, primarily through electrophilic aromatic substitution. While direct studies on this specific molecule are not extensively documented in publicly available literature, significant insights can be drawn from research on analogous phenylglycine derivatives. Palladium-mediated C-H bond activation has emerged as a powerful tool for the regioselective functionalization of the phenyl ring in such compounds.

Research on phenylglycine derivatives has demonstrated the feasibility of introducing halogen and alkoxy groups at the ortho position of the phenyl ring. This transformation is typically achieved through the formation of an orthopalladated intermediate, which then reacts with a suitable electrophile. For instance, the reaction of a palladium precursor with the phenylglycine derivative leads to the formation of a dinuclear palladium complex. This complex can then be treated with halogenating agents such as iodine, bromine, or N-bromosuccinimide (NBS) to yield the corresponding ortho-halogenated amino acid. Similarly, reaction with an oxidizing agent like (diacetoxyiodo)benzene (B116549) in the presence of an alcohol can introduce an ortho-alkoxy group.

These studies on phenylglycine highlight a potential pathway for the functionalization of the o-tolyl ring in this compound. The presence of the methyl group on the ring would influence the regioselectivity of such reactions, directing incoming electrophiles to the positions ortho and para to the methyl group. The application of these palladium-catalyzed methods could therefore lead to a range of novel halogenated and alkoxylated derivatives of this compound, which could be valuable for further synthetic elaborations or biological evaluation.

Table 1: Potential Functionalization Reactions of the O-Tolyl Phenyl Ring

| Reaction Type | Reagents | Potential Product |

| Halogenation | Pd(OAc)₂, I₂, Br₂, or NBS | Ortho-halogenated derivative |

| Alkoxylation | Pd(OAc)₂, PhI(OAc)₂, ROH | Ortho-alkoxylated derivative |

Synthesis of Metal Complexes Incorporating the Amino Acid Ligand

The presence of both a carboxylic acid group and an amino group makes this compound an excellent candidate for acting as a ligand in the formation of coordination complexes with various metal ions. As a derivative of an alpha-amino acid, it is expected to function as a bidentate ligand, coordinating to a central metal ion through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group. This coordination typically results in the formation of a stable five-membered chelate ring.

The synthesis of such metal complexes generally involves the reaction of a salt of the desired metal with the amino acid in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the carboxylic acid. Studies on closely related phenylglycine derivatives, such as phenylglycine hydrazide and phenyl glycine-o-carboxylic acid, have provided valuable insights into the types of metal complexes that can be formed and their structural characteristics. nih.govorientjchem.org

For example, research on phenylglycine hydrazide has shown the formation of complexes with a range of transition metals, including Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). nih.gov Spectroscopic analyses, including infrared (IR) and UV-visible spectroscopy, along with magnetic susceptibility measurements, have been instrumental in elucidating the coordination environment of the metal ions in these complexes. nih.govorientjchem.org In many cases, these studies suggest octahedral or distorted trigonal bipyramidal geometries, with the amino acid derivative acting as a bidentate ligand. nih.gov

The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2. The specific geometry and stoichiometry are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species like water or counter-ions. The characterization of these complexes relies heavily on techniques such as elemental analysis, IR spectroscopy (to observe shifts in the C=O and N-H stretching frequencies upon coordination), and electronic spectroscopy (to probe the d-d electronic transitions of the metal center).

Table 2: Expected Properties of Metal Complexes with this compound

| Metal Ion | Potential Geometry | Expected Metal:Ligand Ratio | Characterization Techniques |

| Cu(II) | Trigonal Bipyramidal/Square Planar | 1:1 or 1:2 | IR, UV-Vis, Magnetic Susceptibility |

| Co(II) | Octahedral/Trigonal Bipyramidal | 1:1 or 1:2 | IR, UV-Vis, Magnetic Susceptibility |

| Ni(II) | Octahedral/Trigonal Bipyramidal | 1:1 or 1:2 | IR, UV-Vis, Magnetic Susceptibility |

| Mn(II) | Octahedral | 1:1 or 1:2 | IR, UV-Vis, Magnetic Susceptibility |

| Zn(II) | Octahedral/Tetrahedral | 1:1 or 1:2 | IR, ¹H NMR |

Advanced Spectroscopic Characterization of this compound

The structural elucidation of complex organic molecules such as this compound relies heavily on a suite of advanced spectroscopic techniques. Through the application of vibrational and nuclear magnetic resonance spectroscopy, a detailed portrait of the molecule's architecture, including its functional groups, bonding arrangements, and the electronic environment of its atoms, can be meticulously assembled. This article focuses on the theoretical and expected spectroscopic characteristics of this compound, providing a framework for its structural confirmation.

IV. Advanced Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural analysis of this compound are accomplished through a combination of powerful spectroscopic methods. These techniques probe the molecular vibrations and nuclear spin states to provide a comprehensive understanding of the compound's atomic and electronic structure.

Iv. Advanced Spectroscopic Characterization for Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, investigates the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it an invaluable tool for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. In its solid state, 2-amino-2-(2-methylphenyl)acetic acid exists as a zwitterion, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO⁻). This structural feature significantly influences the FT-IR spectrum.

Key expected absorption bands include a broad, strong band in the 2500-3300 cm⁻¹ region, characteristic of the N-H stretching vibrations of the ammonium (B1175870) group (-NH3+). The asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) are expected to produce strong absorption bands around 1560-1620 cm⁻¹ and 1400-1450 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group is anticipated around 2960-2850 cm⁻¹. The spectrum would also feature bands corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region and C-H bending vibrations. uwec.edunih.gov

| Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3300 - 2500 (broad) | Ammonium (-NH₃⁺) |

| Aromatic C-H Stretch | 3100 - 3000 | Aryl C-H |

| Aliphatic C-H Stretch | 2960 - 2850 | Methyl (-CH₃) |

| C=O Stretch (asymmetric) | 1620 - 1560 | Carboxylate (-COO⁻) |

| N-H Bend (asymmetric) | 1660 - 1610 | Ammonium (-NH₃⁺) |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene (B151609) Ring |

| N-H Bend (symmetric) | ~1550 | Ammonium (-NH₃⁺) |

| C=O Stretch (symmetric) | 1450 - 1400 | Carboxylate (-COO⁻) |

Fourier-Transform Raman (FT-Raman) Spectroscopy Studies

Complementary to FT-IR, FT-Raman spectroscopy provides information on molecular vibrations based on the inelastic scattering of monochromatic light. Aromatic compounds typically exhibit strong and characteristic Raman signals. researchgate.net For this compound, the most prominent bands are expected to arise from the aromatic ring vibrations.

A strong band near 1000-1010 cm⁻¹ due to the aromatic ring's "breathing" mode is a classic indicator. nih.gov Other significant peaks would include those for the aromatic C=C stretching (around 1600 cm⁻¹) and in-plane C-H bending (1000-1300 cm⁻¹). researchgate.net While carboxylate and ammonium group vibrations are also Raman active, they are generally weaker compared to the aromatic signals in this molecule. The C-H stretching of the methyl group would also be observable. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic compounds by providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic, methine, methyl, and amine protons. amherst.edu

The four protons on the ortho-substituted benzene ring would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. jove.comlibretexts.org Due to their different electronic environments and coupling to each other, they would likely present as a complex multiplet. The single methine proton (-CH) alpha to the amino and carboxyl groups would resonate as a singlet further downfield, likely in the δ 4.0-5.0 ppm range. The three protons of the methyl group (-CH₃) attached to the benzene ring would give a sharp singlet at a more upfield position, expected around δ 2.3-2.5 ppm. researchgate.net The protons of the amino group (-NH₂) would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) | 4H |

| Methine (α-CH) | 4.0 - 5.0 | Singlet (s) | 1H |

| Amine (-NH₂) | Variable | Broad Singlet (br s) | 2H |

| Methyl (Ar-CH₃) | 2.3 - 2.5 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Due to the molecule's lack of symmetry, nine distinct signals are expected for the nine carbon atoms of this compound.

The carboxyl carbon (-COO⁻) is expected to be the most downfield signal, typically appearing in the δ 170-180 ppm range. mdpi.com The six carbons of the aromatic ring would produce signals between δ 120-140 ppm. libretexts.org The two quaternary aromatic carbons (the one bonded to the methyl group and the one bonded to the acetic acid moiety) would likely be in the δ 135-145 ppm range, while the four carbons bonded to hydrogen would be found between δ 125-130 ppm. docbrown.info The methine carbon (α-C) would likely appear in the δ 55-65 ppm range. Finally, the methyl carbon (-CH₃) would be the most upfield signal, expected around δ 15-25 ppm. docbrown.info

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxyl (-COO⁻) | 170 - 180 |

| Aromatic Quaternary (Ar-C) | 135 - 145 |

| Aromatic (Ar-CH) | 125 - 130 |

| Methine (α-CH) | 55 - 65 |

| Methyl (Ar-CH₃) | 15 - 25 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments provide correlational data that helps in assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing the connectivity of the protons on the aromatic ring. Cross-peaks would be observed between adjacent aromatic protons, allowing for the assignment of the complex multiplet in the 1D spectrum. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. libretexts.org This would definitively link the proton signals to their corresponding carbon signals. For example, it would show a cross-peak between the methine proton signal (around δ 4.5 ppm) and the methine carbon signal (around δ 60 ppm), as well as correlations for each of the four aromatic C-H pairs and the methyl group. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight of this compound and deducing its structure through controlled fragmentation. The molecular formula of the compound is C9H11NO2, corresponding to a molecular weight of approximately 165.19 g/mol . nih.govcenmed.comnih.gov In a typical mass spectrum, this would be observed as the molecular ion peak (M+).

Under electron ionization (EI), the molecule undergoes fragmentation, providing a characteristic fingerprint. The fragmentation of amino acids is predictable, often involving cleavages adjacent to the amine and carboxylic acid functional groups. libretexts.orgmiamioh.edu For this compound, key fragmentation pathways would include:

Decarboxylation: A primary fragmentation event for carboxylic acids is the loss of the carboxyl group (COOH), which has a mass of 45 Da. libretexts.org This would result in a significant fragment ion peak at m/z 120 (M-45).

Alpha-Cleavage: Cleavage of the bond between the alpha-carbon and the phenyl ring is also common. This can lead to the formation of a tolyl-substituted iminium ion or the loss of the amino acid portion.

Loss of Water: Although less common as a primary fragmentation, the loss of a water molecule (18 Da) can occur.

The analysis of these fragments allows for the unambiguous confirmation of the compound's structure. The presence of the ortho-methyl group on the phenyl ring can influence the relative abundance of certain fragments compared to its isomers, phenylglycine or its meta- and para-substituted counterparts. wikipedia.orgchemscene.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Description |

| 165 | [C9H11NO2]+ | Molecular Ion (M+) |

| 120 | [C8H10N]+ | Loss of carboxyl group (-COOH) |

| 91 | [C7H7]+ | Tropylium ion, characteristic of toluene-like structures |

| 77 | [C6H5]+ | Phenyl group fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 2-methylphenyl (o-tolyl) group. Aromatic systems exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum.

The absorption is primarily due to π → π* transitions within the benzene ring. The substitution on the ring—specifically the aminoacetic acid group and the methyl group—can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to unsubstituted benzene. These substituents can act as auxochromes, modifying the absorption characteristics of the phenyl chromophore.

Typically, substituted benzene rings display two main absorption bands:

The E2-band , occurring around 200-210 nm, which is intense.

The B-band , appearing around 250-270 nm, which is less intense and may show fine structure.

For this compound, the electronic spectrum is expected to show a strong absorption band below 220 nm and a weaker, broader band in the 250-280 nm region, consistent with other phenyl-substituted amino acids. rsc.orgresearchgate.net The exact λmax can be influenced by the solvent polarity.

Table 2: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Approximate Wavelength (λmax) | Electronic Transition | Chromophore |

| E2-Band | ~210 nm | π → π | Phenyl Ring |

| B-Band | ~265 nm | π → π | Phenyl Ring |

X-ray Crystallography for Solid-State Structure Determination (General Academic Practice)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a specific crystal structure for this compound may not be publicly available, the general practice for α-amino acids provides a clear expectation of the results. labxchange.org This technique would yield a detailed structural model, confirming the molecular connectivity, bond lengths, bond angles, and torsion angles.

For an ortho-substituted phenylglycine derivative, crystallographic analysis would reveal:

Molecular Conformation: The spatial orientation of the 2-methylphenyl group relative to the aminoacetic acid backbone. Steric hindrance from the ortho-methyl group would likely influence the torsion angles around the Cα-C(phenyl) bond.

Stereochemistry: If a chiral sample is crystallized, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of the stereocenter at the alpha-carbon.

The resulting crystal structure provides definitive proof of the molecule's constitution and conformation in the solid state, serving as a benchmark for computational models and other spectroscopic interpretations. nih.gov

Table 3: Typical Parameters Obtained from X-ray Crystallography of Amino Acids

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each non-hydrogen atom |

| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-N, C-O) |

| Bond Angles | Angles between three connected atoms |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Hydrogen Bonding Network | Details of intermolecular interactions |

V. Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the optimized geometry, electronic structure, and spectroscopic properties of 2-amino-2-(2-methylphenyl)acetic acid.

A quantum chemical analysis using DFT would begin with the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. From this optimized geometry, various electronic properties can be calculated. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP map is particularly useful as it reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its intermolecular interaction sites. For this compound, the carboxylic acid and amino groups are expected to be key sites for hydrogen bonding.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, the HOMO is likely localized on the electron-rich phenyl ring and the amino group, while the LUMO is expected to be centered on the electron-withdrawing carboxylic acid group.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis is particularly effective for studying intramolecular charge transfer (ICT) interactions, which occur when electron density moves from a donor orbital to an acceptor orbital within the same molecule.

DFT calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. These predicted spectra can then be compared with experimental data to validate the calculated structure and to aid in the assignment of spectral bands to specific vibrational modes of the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The theoretical chemical shifts provide a powerful tool for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Parameter | Experimental Parameter | Purpose |

|---|---|---|---|

| FT-IR | Vibrational Frequencies (cm⁻¹) | Absorption Bands (cm⁻¹) | Structural confirmation and band assignment |

| FT-Raman | Vibrational Frequencies (cm⁻¹) | Raman Shifts (cm⁻¹) | Complements IR data for structural analysis |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to study its conformational dynamics and interactions with the solvent.

These simulations can provide insights into the molecule's flexibility, preferred conformations, and the stability of its hydrogen bonding networks with surrounding water molecules. By analyzing the trajectory of the simulation, properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify structural stability and atomic mobility, respectively.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies can be employed to investigate the mechanisms and energy profiles of chemical reactions involving this compound. Using DFT, researchers can model reaction pathways, locate transition states, and calculate activation energies.

For example, theoretical studies could explore the energetics of its synthesis, its acid-base chemistry (protonation/deprotonation), or its role as a precursor in other chemical reactions. By comparing the energies of reactants, transition states, and products, the thermodynamic and kinetic feasibility of a proposed reaction mechanism can be evaluated, providing valuable insights that complement experimental studies.

Vi. Biological and Pharmacological Research Applications

Role as an Intermediate in Bioactive Molecule Synthesis

The unique stereochemistry and functional groups of 2-amino-2-(2-methylphenyl)acetic acid make it an important starting material in the synthesis of bioactive molecules. Its incorporation into larger molecular frameworks can significantly influence their pharmacological properties.

Building Block for Pharmaceutical Compounds

As a derivative of glycine (B1666218), this compound and its analogs are utilized in the development of various pharmaceutical agents. Non-natural amino acids are crucial in designing peptidomimetics and other small molecules intended to interact with biological targets. The ortho-methyl group on the phenyl ring provides a specific conformational constraint that can be exploited to enhance binding affinity and selectivity for a target protein. While specific marketed drugs directly containing this fragment are not prominently documented, its role as an intermediate is noted in the synthesis of compounds with potential anti-cancer activity. For instance, its close isomer, 2-amino-2-(p-tolyl)acetic acid, is explicitly mentioned as an intermediate in the synthesis of 1,3,4-thiadiazole (B1197879) compounds that exhibit potential as glutaminase (B10826351) inhibitors.

Utility in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique used to generate large collections of compounds, known as libraries, which can be screened for biological activity. This approach allows for the rapid exploration of a vast chemical space to identify lead compounds in drug discovery. Amino acids are fundamental building blocks in the creation of these libraries, particularly for peptide and peptidomimetic collections. The use of unnatural amino acids like this compound introduces structural diversity that is not accessible with the 20 proteinogenic amino acids. This diversity can lead to compounds with improved properties such as enhanced stability against proteolytic degradation and better pharmacokinetic profiles. By incorporating this specific building block, chemists can systematically modify a lead structure to explore structure-activity relationships (SAR) and optimize its therapeutic potential.

Precursor for Complex Drug Scaffolds (e.g., 1,3,4-thiadiazole compounds)

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known to be a core component of various compounds with a wide range of pharmacological activities, including antimicrobial and antitumor effects. The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives often involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. In this context, this compound can serve as a key precursor. Although literature specifically detailing the synthesis from the 2-methylphenyl isomer is sparse, the para-substituted analog (2-amino-2-(p-tolyl)acetic acid) is a known intermediate for creating 1,3,4-thiadiazole compounds. These compounds are investigated for their potential to act as anticancer agents through mechanisms such as the inhibition of critical enzymes like glutaminase.

Table 1: Application of this compound in Synthesis

| Application Area | Description | Key Scaffold/Compound Class | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Pharmaceutical Building Block | Serves as a chiral starting material for creating complex bioactive molecules and peptidomimetics. | Unnatural Peptides / Small Molecules | General Drug Discovery | |

| Combinatorial Chemistry | Incorporated into libraries to generate structural diversity for high-throughput screening. | Peptide and Peptidomimetic Libraries | Lead Compound Identification | |

| Precursor for Heterocycles | Used in the synthesis of complex heterocyclic scaffolds like thiadiazoles. | 1,3,4-Thiadiazoles | Oncology, Infectious Diseases |

Enzyme Interaction and Inhibition Studies

Derivatives of this compound are of interest for their potential to interact with and modulate the activity of enzymes, which are critical targets in drug therapy. The study of these interactions provides insight into disease mechanisms and pathways for developing new treatments.

Investigation of Inhibitory Effects on Specific Enzymes (e.g., Glutaminase)

Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism by converting glutamine into glutamate. This process, known as glutaminolysis, provides cancer cells with the necessary building blocks for rapid proliferation. Consequently, inhibiting glutaminase is a promising strategy for cancer therapy. Research has shown that compounds featuring a 1,3,4-thiadiazole core can act as inhibitors of glutaminase (GLS1). As previously mentioned, 2-amino-2-(p-tolyl)acetic acid is an intermediate in the synthesis of such compounds. This suggests that derivatives of the ortho-isomer, this compound, could also be synthesized and investigated for similar inhibitory activity against glutaminase and other enzymes. The development of enzyme inhibitors is a key area of research for treating a wide range of diseases.

Elucidation of Enzyme-Substrate Interactions

Understanding how a molecule binds to an enzyme is fundamental to designing more potent and selective inhibitors. The interaction between an inhibitor and an enzyme can be reversible or irreversible. For instance, some inhibitors, known as allosteric inhibitors, bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. An example is the compound BPTES, which is an allosteric inhibitor of glutaminase that locks the enzyme in an inactive state. Studies on compounds derived from this compound would aim to elucidate their specific binding modes. Techniques like X-ray crystallography and computational modeling could reveal how the ortho-tolyl group fits into the enzyme's binding pocket and which specific amino acid residues it interacts with, thereby explaining the basis of its inhibitory effect.

Table 2: Research on Enzyme Interactions

| Research Area | Target Enzyme Example | Significance | Potential Mechanism | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Glutaminase (GLS1) | Crucial for cancer cell metabolism; inhibition is a therapeutic strategy. | Derivatives (e.g., 1,3,4-thiadiazoles) may act as allosteric or active site inhibitors. | |

| Enzyme-Substrate Interactions | Various enzymes | Provides a rational basis for designing more potent and selective drugs. | The ortho-tolyl group can provide specific steric and hydrophobic interactions within an enzyme's binding pocket. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Drug Design

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. numberanalytics.comcollaborativedrug.com By identifying key structural features, researchers can optimize molecules to enhance efficacy and selectivity while minimizing undesirable properties. numberanalytics.comcollaborativedrug.com

For arylalkanoic acids, a class that includes this compound, SAR studies have provided valuable insights for designing anti-inflammatory agents. nih.govpharmacy180.com Key principles derived from SAR studies in this class include:

Acidic Center: An acidic group, typically a carboxylic acid, is a common feature. pharmacy180.com

Carbon Separation: The acidic center is usually separated from an aromatic ring by a single carbon atom; increasing this distance generally reduces activity. pharmacy180.com

Alpha-Methyl Substitution: Adding a methyl group to the carbon separating the aromatic ring and the acidic center often enhances anti-inflammatory activity. pharmacy180.com

The activity of arylpropionic acid derivatives resides almost exclusively in the (S)-(+) isomer, which is also the more potent inhibitor of prostaglandin (B15479496) synthetase. pharmacy180.com SAR studies have also been crucial in the development of naproxen (B1676952) derivatives, where molecular docking and quantitative structure-activity relationship (QSAR) models helped identify compounds with higher anti-inflammatory potency and better safety profiles. nih.gov

Table 3: Summary of Key SAR Findings for Arylalkanoic Acids and Derivatives

| Structural Feature | Impact on Activity | Reference |

|---|---|---|

| Position of Acidic Center | One carbon separation from the aromatic ring is optimal for activity. | pharmacy180.com |

| α-Methyl Group | Substitution on the carbon adjacent to the aromatic ring enhances anti-inflammatory activity. | pharmacy180.com |

| Stereochemistry | The (S)-(+) isomer is the more active enantiomer for arylpropionic acids. | pharmacy180.com |

| Substituents on Aromatic Ring | Introduction of fluoro or cyano groups at the ortho position of a benzyl (B1604629) ring in YC-1 derivatives improved inhibitory activity. | nih.gov |

| Heterocyclic Moieties | The introduction of a thiazole (B1198619) moiety into an N-phenylacetamide scaffold led to promising antibacterial activity. | mdpi.com |

Research on Molecular Docking of this compound Not Publicly Available

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the molecular docking simulations for the chemical compound this compound for target identification have been found in the public domain.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and pharmacology for identifying potential drug targets and understanding molecular interactions.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the molecular docking simulations for this particular compound as requested. The scientific community has yet to publish research focusing on the computational analysis of the binding affinity and potential biological targets of this compound.

Vii. Future Research Directions and Translational Perspectives

Development of Highly Efficient and Sustainable Synthetic Protocols

The advancement of 2-amino-2-(2-methylphenyl)acetic acid as a therapeutic agent is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current research focuses on moving beyond traditional synthetic routes to embrace greener and more sustainable practices.

One of the most promising avenues is the use of biocatalysis. Enzymatic resolutions are being explored to produce enantiomerically pure forms of the amino acid, which is crucial as different enantiomers often exhibit distinct pharmacological activities and toxicities. researchgate.netnih.gov Biocatalytic pathways, utilizing enzymes like aminopeptidases and amidases, offer high selectivity under mild reaction conditions, significantly reducing the environmental impact compared to conventional chemical resolutions. researchgate.net The goal is to develop robust, scalable biocatalytic processes for the large-scale production of single-enantiomer this compound. researchgate.netnih.gov

Another key area of development is the implementation of continuous-flow synthesis. This technology offers numerous advantages over traditional batch processing, including improved safety, higher yields, and greater consistency. Flow chemistry can enable the rapid and sustainable construction of the core structure of this compound and its derivatives, minimizing waste and energy consumption.

The principles of green chemistry, such as atom economy and the use of greener solvents, are also central to future synthetic strategies. nih.gov Multicomponent reactions, which allow for the synthesis of complex molecules in a single step, are being investigated as a means to improve efficiency and reduce waste. nih.gov

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Advantages | Challenges |

| Traditional Chemical Synthesis | Well-established routes, versatile for derivatization. | Often requires harsh conditions, may produce racemic mixtures, generates significant waste. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. |

| Continuous-Flow Synthesis | Improved safety and control, higher yields, scalable. | Initial setup costs, potential for clogging with solid materials. |

| Multicomponent Reactions | High atom economy, reduced number of steps, operational simplicity. | Optimization of reaction conditions for multiple components. |

Exploration of Novel Derivatives for Enhanced Biological Efficacy

The structural scaffold of this compound provides a versatile platform for the design and synthesis of novel derivatives with enhanced biological activities. Future research will focus on creating a diverse library of analogs to probe structure-activity relationships (SAR) and identify compounds with improved potency and selectivity for various therapeutic targets.

A significant focus is on developing derivatives with potent anti-inflammatory and analgesic properties. mdpi.comnih.govmdpi.combiomedres.info By modifying the aryl ring and the amino and carboxylic acid moieties, researchers aim to design compounds that can selectively target key inflammatory mediators with reduced side effects compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the anticancer potential of novel this compound derivatives is an exciting area of investigation. nih.govrsc.orgnih.gov Studies have shown that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines. Future work will involve optimizing these derivatives to enhance their anticancer efficacy and selectivity, potentially leading to the development of new targeted cancer therapies. The incorporation of non-proteinogenic amino acids into peptide structures is a strategy being explored to enhance stability and resistance to enzymatic degradation. nbinno.comresearchgate.netnih.gov

The synthesis of novel derivatives will be guided by a deeper understanding of their mechanism of action. By identifying the specific molecular targets and signaling pathways modulated by these compounds, researchers can rationally design new analogs with improved therapeutic profiles.

Advanced Computational Approaches for Predictive Biological Activity

In silico methods are becoming indispensable tools in modern drug discovery and will play a crucial role in accelerating the development of this compound derivatives. Advanced computational approaches offer the ability to predict the biological activity and pharmacokinetic properties of novel compounds before they are synthesized, saving significant time and resources.

Quantitative structure-activity relationship (QSAR) studies are being employed to build predictive models that correlate the structural features of this compound analogs with their biological activities. acs.orgresearchgate.netbasicmedicalkey.comnih.govnih.gov These models can help identify the key molecular descriptors that govern a compound's potency and selectivity, guiding the design of new derivatives with enhanced efficacy.

Molecular docking simulations are being used to visualize and analyze the interactions between this compound derivatives and their biological targets at the atomic level. mdpi.comresearchgate.netmdpi.com This information is invaluable for understanding the mechanism of action and for designing new compounds with improved binding affinity and specificity.

In addition to predicting efficacy, computational tools are also being used to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. mdpi.comresearchgate.netnih.govnih.govmdpi.com By identifying potential liabilities early in the drug discovery process, researchers can prioritize the synthesis of compounds with the most favorable drug-like properties.

Table 2: In Silico Tools for the Development of this compound Derivatives

| Computational Tool | Application | Predicted Parameters |

| QSAR | Predict biological activity based on chemical structure. | Potency (IC50, EC50), selectivity. |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor. | Binding energy, protein-ligand interactions. |

| ADMET Prediction | Predict the pharmacokinetic and toxicity profiles of a compound. | Absorption, distribution, metabolism, excretion, toxicity. |

Potential for Integration into Advanced Drug Delivery Systems

To maximize the therapeutic potential of this compound and its derivatives, the development of advanced drug delivery systems is essential. These systems can improve the solubility, stability, and bioavailability of the compounds, as well as enable targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing off-target side effects.

Liposomal formulations are being investigated as a promising approach for the delivery of amino acid-based drugs. meddocsonline.orgnih.govresearchgate.netnih.govmdpi.com By encapsulating the active compound within a lipid bilayer, liposomes can protect it from degradation, improve its pharmacokinetic profile, and facilitate its uptake by cells. meddocsonline.orgnih.gov

Polymeric nanoparticles are another versatile platform for the delivery of this compound derivatives. mdpi.comnih.govnih.govresearchgate.net These nanoparticles can be engineered from a variety of biodegradable and biocompatible polymers to control the release of the drug and to target specific sites in the body. mdpi.comnih.gov The surface of these nanoparticles can be functionalized with targeting ligands to further enhance their specificity. rsc.org

The integration of this compound into these advanced drug delivery systems holds the promise of transforming it into a highly effective therapeutic agent for a range of diseases. Future research will focus on optimizing these formulations to achieve the desired pharmacokinetic and pharmacodynamic profiles for specific clinical applications.

Q & A

Q. What are the common synthetic routes for 2-amino-2-(2-methylphenyl)acetic acid, and how are intermediates characterized?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols. A validated approach (adapted from analogous compounds) includes:

Hydantoin Intermediate Formation : Reacting 2-methylbenzaldehyde with hydantoin precursors under basic conditions to form 5-(2-methylphenyl)hydantoin .

Hydrolysis : Refluxing the hydantoin intermediate with aqueous NaOH to yield the α-amino acid derivative.

Protection/Deprotection : Using tert-butyl dicarbonate (Boc) for amino group protection, followed by acidic deprotection to isolate the final product .

Q. Key Characterization Techniques :

| Parameter | Method | Reference |

|---|---|---|

| Purity | HPLC (using reference standards) | |

| Structural Confirmation | H/C NMR, IR | |

| Enantiomeric Purity | Chiral HPLC or polarimetry |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation .

- Handling : Use gloves and fume hoods to avoid inhalation/skin contact. Pre-weigh aliquots to minimize repeated exposure to ambient conditions .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: A Design of Experiments (DoE) approach is recommended:

Q. Example Optimization Table :

| Condition | Baseline | Optimized | Yield Change |

|---|---|---|---|

| Temperature (°C) | 25 | 40 | +15% |

| Solvent | THF | DMF | +20% |

| Catalyst (mol%) | 5 | 10 | +12% |

Q. What strategies are effective for resolving contradictions in reported biological activities of structurally similar compounds?

Methodological Answer: Contradictions in biological data (e.g., antiviral vs. anti-inflammatory activity) can arise from assay variability or off-target effects. Mitigation strategies include:

Orthogonal Assays : Validate receptor binding (SPR) alongside functional cellular assays (e.g., cytokine ELISA) .

Meta-Analysis : Pool data from multiple studies to identify consensus targets (e.g., GPCRs or kinases) .

Structural Probes : Use X-ray crystallography or molecular docking to confirm binding modes .

Q. Example Target Prioritization :

| Target | Assay Type | Confidence Level |

|---|---|---|

| COX-2 Inhibition | Enzyme activity | High (IC < 1 µM) |

| TLR4 Antagonism | HEK-Blue™ reporter | Moderate |

Q. How can researchers design experiments to elucidate the mode of action of this compound?

Methodological Answer:

- Step 1 : Perform a high-throughput screen against a panel of 100+ receptors/enzymes .

- Step 2 : Use CRISPR-Cas9 knockout models to validate hits (e.g., knock out putative targets in cell lines) .

- Step 3 : Conduct metabolomic profiling (LC-MS) to identify downstream pathway perturbations .

Q. Experimental Workflow :

In Vitro Binding : SPR or ITC for affinity measurements.

In Silico Modeling : Molecular dynamics simulations (e.g., GROMACS) .

In Vivo Validation : Zebrafish or murine models for dose-response studies.

Q. What advanced techniques are recommended for analyzing enantiomeric impurities in chiral derivatives?

Methodological Answer:

Q. Example Purity Assessment :

| Technique | Resolution Limit | Sample Prep |

|---|---|---|

| Chiral HPLC | 0.1% impurity | Derivatization with Marfey’s reagent |

| Polarimetry | 1% impurity | Dissolve in CHCl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.